molecular formula C24H22F3NO4S B2613574 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate CAS No. 478043-51-5

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate

Cat. No. B2613574
CAS RN: 478043-51-5
M. Wt: 477.5
InChI Key: IRQUZLJYBVQISS-UHFFFAOYSA-N
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Description

The compound “{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are known to possess diverse biological activities and are found in many natural products .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. While specific synthesis methods for this exact compound were not found, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor in some reactions . Additionally, pinacol boronic esters, which could potentially be used in the synthesis of this compound, have been protodeboronated using a radical approach .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The molecule contains a pyrrole ring, a phenyl ring with a methylsulfonyl group, and a phenyl ring with a trifluoromethyl group .


Chemical Reactions Analysis

The compound could potentially undergo various types of chemical reactions due to the presence of multiple reactive sites. For example, the trifluoromethyl group could potentially undergo reactions involving trifluoromethylation .

Scientific Research Applications

Photoredox-Catalyzed Cascade Annulation

Significance:

Methylsulfone as a Leaving Group

Overview: The compound’s methylsulfone group has been explored as a leaving group in polymerization reactions. Specifically:

Significance:

Other Potential Applications

While the above two applications are well-documented, there may be additional research avenues for this compound. However, further investigation is needed to explore its potential in:

If you’d like more detailed information on any specific aspect, feel free to ask! 😊

Future Directions

The future directions for research on this compound could potentially involve further exploration of its biological activities, given the known activities of compounds containing a pyrrole ring . Additionally, research could be conducted to develop efficient synthesis methods for this compound.

properties

IUPAC Name

[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO4S/c1-15-18(14-32-23(29)17-6-7-17)12-22(16-8-10-21(11-9-16)33(2,30)31)28(15)20-5-3-4-19(13-20)24(25,26)27/h3-5,8-13,17H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUZLJYBVQISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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